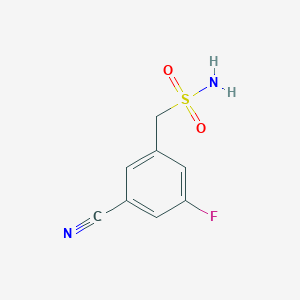

(3-Cyano-5-fluorophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7FN2O2S |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

(3-cyano-5-fluorophenyl)methanesulfonamide |

InChI |

InChI=1S/C8H7FN2O2S/c9-8-2-6(4-10)1-7(3-8)5-14(11,12)13/h1-3H,5H2,(H2,11,12,13) |

InChI Key |

NDIIPXMQUXTKBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C#N)F)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 3 Cyano 5 Fluorophenyl Methanesulfonamide and Its Derivatives

Chromatographic Techniques

Chromatography is used to separate the compound from any impurities and can be used for quantification.

Gas Chromatography (GC):If the compound is sufficiently volatile and thermally stable, GC could also be used for purity assessment. This would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column.

Interactive Data Table: Expected Chromatographic Data (Hypothetical)

| Technique | Column Type | Retention Time (min) |

| HPLC | C18 | 5 - 15 |

| GC | DB-5 | 10 - 20 |

Note: The above table is a hypothetical representation of expected chromatographic data and is not based on experimental results.

Note: This Section Focuses on Methodologies for Structural Elucidation, Not the Specific Physical Properties of the Compound Itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound such as (3-Cyano-5-fluorophenyl)methanesulfonamide, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

Proton (¹H) NMR spectroscopy is a powerful method for identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

In the case of this compound, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons on the phenyl ring and the methyl protons of the methanesulfonamide (B31651) group. The aromatic region is particularly informative, with the fluorine and cyano substituents influencing the chemical shifts and coupling patterns of the ring protons. The expected signals would include a singlet for the methyl group and a complex splitting pattern for the three aromatic protons, with coupling constants indicative of their ortho-, meta-, and para-relationships, further influenced by the fluorine atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 3.03 | Singlet | N/A | CH₃ |

| 7.51 | Triplet | 1.6 | Ar-H |

| 7.61 | Doublet of Triplets | 9.0, 1.8 | Ar-H |

| 7.70 | Doublet of Doublet of Doublets | 8.8, 2.3, 1.5 | Ar-H |

| 10.43 | Singlet | N/A | NH |

Solvent: DMSO-d6, Frequency: 400 MHz

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its bonding environment. For instance, the carbon of the cyano group would appear in a characteristic downfield region, while the methyl carbon would be found significantly upfield. The aromatic carbons would have shifts influenced by the electron-withdrawing cyano group and the electronegative fluorine atom. While specific experimental data for the ¹³C NMR of this compound is not widely available in the literature, the predicted chemical shifts would align with established ranges for substituted benzene (B151609) derivatives.

For fluorinated compounds like this compound, Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique. Since ¹⁹F is a 100% abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range. The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift would be characteristic of a fluorine atom attached to an aromatic ring bearing cyano and sulfonamide substituents. Furthermore, this fluorine signal would exhibit coupling to the adjacent aromatic protons, which would be observable in the ¹H NMR spectrum as well, providing crucial evidence for the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound, mass spectrometry confirms the molecular weight of the compound. The observation of the protonated molecule [M+H]⁺ at m/z 215.0 is consistent with the calculated molecular weight of 214.21 g/mol .

Table 2: Mass Spectrometry Data for this compound

| Ion | Observed m/z |

|---|---|

| [M+H]⁺ | 215.0 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₈H₇FN₂O₂S), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas, thereby providing unequivocal confirmation of its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molar mass: 214.21 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 215.02 would be selected as the precursor ion in positive ion mode. Collision-induced dissociation (CID) of this ion would induce fragmentation at the molecule's weakest bonds.

The fragmentation of aromatic sulfonamides is well-characterized and typically involves several key pathways. researchgate.netnih.gov One of the most prominent fragmentation routes is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.govresearchgate.net This process involves a rearrangement within the ion, leading to a stable product ion. Another common fragmentation involves the cleavage of the C-S or S-N bonds of the sulfonamide group. researchgate.net

Expected fragmentation patterns for this compound are detailed in the table below. The analysis of these fragments allows for the confirmation of the compound's core structure, including the methanesulfonyl group and the substituted phenyl ring.

Table 1: Predicted MS/MS Fragmentation Data for [C₈H₇FN₂O₂S+H]⁺

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

|---|---|---|---|

| 215.02 | 151.01 | SO₂ (64.01 Da) | [M+H-SO₂]⁺ ion, resulting from rearrangement and elimination of sulfur dioxide. nih.gov |

| 215.02 | 136.01 | CH₃SO₂ (79.01 Da) | Cleavage of the N-S bond, resulting in the protonated 3-amino-5-fluorobenzonitrile (B1272302) fragment. |

| 215.02 | 79.01 | C₇H₄FN₂ (135.03 Da) | Cleavage of the N-S bond, resulting in the methanesulfonyl cation [CH₃SO₂]⁺. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond vibration (e.g., stretching or bending). The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.

The most distinct peaks would correspond to the cyano (C≡N) group, the sulfonamide (-SO₂NH-) group, and the substituted aromatic ring. The nitrile group gives rise to a sharp, medium-intensity absorption in the triple bond region of the spectrum. acs.orgutdallas.edu The sulfonamide group is characterized by two strong stretching vibrations for the S=O bonds and a stretching vibration for the N-H bond. jst.go.jprsc.org The aromatic ring shows characteristic C-H and C=C stretching vibrations, while the carbon-fluorine bond produces a strong absorption in the fingerprint region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3350 - 3310 | Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| C≡N (Nitrile) | Stretching | 2260 - 2222 | Medium, Sharp utdallas.edulibretexts.org |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370 - 1335 | Strong |

| S=O (Sulfonamide) | Symmetric Stretching | 1170 - 1145 | Strong jst.go.jp |

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is the benchmark method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, it is possible to calculate the electron density map and thereby determine atomic positions, bond lengths, and bond angles with very high precision.

For this compound, a single crystal X-ray diffraction study would provide unambiguous proof of its structure. The analysis would reveal the planarity of the phenyl ring, the tetrahedral geometry around the sulfur atom of the sulfonamide group, and the linear geometry of the cyano group.

Furthermore, the crystallographic data would elucidate the intermolecular interactions that stabilize the crystal lattice. In similar cyano- and sulfonamide-containing structures, these often include hydrogen bonds (e.g., N-H···O or C-H···N), dipole-dipole interactions, and π–π stacking interactions between aromatic rings. nih.gov These non-covalent forces dictate the packing of the molecules in the solid state. While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similar small organic molecules is presented below to illustrate the type of information obtained.

Table 3: Illustrative X-ray Crystallographic Data

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 970.5 |

| Z (Molecules/unit cell) | 4 |

| Key Bond Length (S=O) | ~1.43 Å |

| Key Bond Length (C≡N) | ~1.15 Å |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for both the isolation and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed. researchgate.net

For a polar, non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice for purity analysis. In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. The compound's retention time—the time it takes to travel through the column—is indicative of its identity and purity under specific conditions. A pure compound will typically yield a single, sharp peak in the chromatogram. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, often using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

Gas chromatography is generally less suitable for this compound due to its relatively low volatility and potential for thermal degradation. However, GC analysis could be performed following a derivatization step, such as methylation of the sulfonamide nitrogen, to increase its volatility and thermal stability. nih.govnih.gov

Table 4: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Result | A single major peak indicating high purity |

Computational Chemistry and Cheminformatics Studies of 3 Cyano 5 Fluorophenyl Methanesulfonamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study of (3-Cyano-5-fluorophenyl)methanesulfonamide would involve calculating the molecule's ground-state energy, optimized geometry (bond lengths and angles), and vibrational frequencies. Different functionals and basis sets would be tested to find a balance between computational cost and accuracy. The results would provide a precise three-dimensional model of the molecule and insights into its stability.

HOMO-LUMO Orbital Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. An analysis would map the distribution of these frontier orbitals across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. From the HOMO and LUMO energies, various electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness would be calculated to quantify its reactivity.

Electrostatic Potential (ESP) Surface Mapping

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. This is invaluable for predicting how the molecule will interact with other molecules, such as biological targets or solvents. The map would show regions of negative potential (typically around electronegative atoms like fluorine, oxygen, and the nitrogen of the cyano group) and positive potential (often around hydrogen atoms). This information is critical for understanding non-covalent interactions like hydrogen bonding and electrostatic interactions.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulations offer insights into the molecule's conformational flexibility and dynamic behavior over time.

Conformational Analysis and Energy Landscapes

This compound has several rotatable bonds, meaning it can exist in various three-dimensional shapes or conformations. A conformational analysis would systematically explore these rotations to identify the most stable, low-energy conformations. This process generates a potential energy landscape, which maps the energy of the molecule as a function of its geometry. Identifying the global minimum energy conformation and other low-energy conformers is essential for understanding how the molecule is likely to present itself in a biological system.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would model the movement of the atoms in this compound over time, typically in a simulated solvent environment like water. These simulations provide a dynamic picture of the molecule's behavior, revealing how it flexes, vibrates, and rotates. MD simulations can be used to study the stability of different conformations, the molecule's solvation properties, and its interactions with other molecules in a dynamic context. The results would offer a more realistic view of the molecule's behavior compared to static quantum chemical models.

Structure-Based Computational Design Methodologies

Extensive literature searches for computational studies focused specifically on this compound did not yield specific research findings. The following sections outline the principles of common structure-based computational design methodologies that could be applied to this compound.

Ligand-Protein Docking Simulations for Interaction Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the binding mode and affinity of a ligand. While no specific docking studies for this compound have been published, this approach would be critical in elucidating its interactions with a given protein. A typical docking workflow would involve:

Preparation of the Protein Structure: Obtaining a high-resolution 3D structure of the target protein, often from crystallographic data.

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using specialized software to fit the ligand into the protein's binding site in various orientations and conformations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function to estimate binding affinity and analyzing the key molecular interactions, such as hydrogen bonds and hydrophobic contacts.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. For this compound, a pharmacophore model would highlight key features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. There are two main approaches to generating such models:

Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the target is unknown. It involves superimposing a set of active molecules and extracting their common chemical features.

Structure-Based Pharmacophore Modeling: When the protein structure is available, this approach identifies key interaction points between the ligand and the protein in their docked conformation.

Virtual Screening Techniques for Ligand Discovery

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While no virtual screening campaigns have been reported for this compound, this technique could be employed to discover novel ligands with similar or improved properties. The two primary types of virtual screening are:

Structure-Based Virtual Screening (SBVS): This technique uses the 3D structure of the target protein to dock a large number of candidate molecules and score their potential binding affinity.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of known active ligands. A common approach is to search for molecules that are structurally similar or share the pharmacophoric features of a known active compound like this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

Development of 2D and 3D-QSAR Models

No specific 2D or 3D-QSAR models for this compound were found in the scientific literature. The development of such models would be valuable for predicting the activity of related compounds and guiding the design of new analogs.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, such as topological indices and physicochemical properties.

3D-QSAR: These models utilize 3D molecular fields to relate the steric and electrostatic properties of a set of aligned molecules to their biological activity.

Descriptor Calculation and Feature Selection

A crucial step in QSAR modeling is the calculation of molecular descriptors and the selection of the most relevant ones.

Descriptor Calculation: A wide range of descriptors can be calculated for a molecule, including constitutional, topological, geometric, and electronic descriptors.

Feature Selection: Various statistical methods, such as genetic algorithms or principal component analysis, are employed to select a subset of descriptors that are most predictive of the biological activity, thereby avoiding overfitting and improving the robustness of the QSAR model.

Statistical Validation and Predictive Power of QSAR/QSPR Models

The development of robust and reliable Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for compounds such as this compound is critically dependent on rigorous statistical validation. nih.gov Validation assesses the reliability and predictive capacity of a model, ensuring that its predictions are not due to chance correlations. nih.gov This process involves a series of statistical checks and the use of multiple metrics to evaluate the model's performance both internally and externally.

A crucial first step in the validation process is the appropriate division of the available dataset into a training set and a test set. The training set is used to build the model, while the test set, which contains compounds not used in model development, provides an unbiased evaluation of its predictive power on new data.

Internal Validation

Internal validation techniques are used to assess the stability and robustness of a model using the training set data. A common and powerful method is cross-validation. In leave-one-out cross-validation (LOO-CV), a model is developed on all but one compound of the training set and then used to predict the activity of the excluded compound. This process is repeated until every compound has been excluded once. The results are then used to calculate the cross-validated coefficient of determination, Q². A high Q² value (typically > 0.5) is considered indicative of good model robustness and predictive ability.

Another internal validation method is y-randomization, where the biological activity data is randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. A valid model should show a significant drop in R² and Q² values for the randomized models compared to the original model, demonstrating that the original correlation was not due to chance.

External Validation

While internal validation is essential, the ultimate test of a model's utility lies in its ability to predict the activity of an external set of compounds that were not used in the model's development. This is known as external validation. The predictive power of the model on the external test set is typically evaluated using the predictive R² (R²_pred), which is analogous to the conventional R² but is calculated for the test set.

The following table illustrates a hypothetical set of statistical parameters for a QSAR model developed for a series of methanesulfonamide (B31651) derivatives, including this compound.

| Parameter | Value | Description |

|---|---|---|

| R² | 0.85 | Coefficient of determination for the training set. |

| Q² (LOO) | 0.75 | Cross-validated R² from leave-one-out cross-validation. |

| R²_pred | 0.82 | Predictive R² for the external test set. |

| RMSE | 0.25 | Root Mean Square Error of the training set. |

| RMSE_test | 0.28 | Root Mean Square Error of the test set. |

In this hypothetical example, the high values of R², Q², and R²_pred suggest a robust model with good predictive power. The low Root Mean Square Error (RMSE) values for both the training and test sets indicate that the model's predictions are close to the actual experimental values.

Applicability Domain

An essential aspect of QSAR/QSPR modeling is defining the applicability domain of the model. This is the chemical space of compounds for which the model can make reliable predictions. It is determined by the range of the descriptors in the training set. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable.

Note: This Section Focuses on Theoretical and in Vitro Molecular/cellular Mechanisms, Avoiding Direct Statements of in Vivo Efficacy or Clinical Outcomes.

Identification of Potential Molecular Targets and Pathways

The chemical structure of (3-Cyano-5-fluorophenyl)methanesulfonamide, particularly the "3-cyano-5-fluorophenyl" group, is a recognized pharmacophore present in various modulators of G-protein coupled receptors (GPCRs). nih.govnih.gov This suggests that the primary molecular target for this compound is likely a receptor rather than an enzyme or nucleic acid.

While the sulfonamide functional group (-SO₂NH₂) is a classic feature of various enzyme inhibitors, such as those targeting carbonic anhydrases or dihydropteroate (B1496061) synthase, this is not the primary hypothesized mechanism for compounds driven by the (3-cyano-5-fluorophenyl) scaffold. researchgate.netyoutube.comnih.gov The structural characteristics of this particular compound are more aligned with receptor modulation. nih.govnih.gov Conceptually, a sulfonamide could interact with a metallic cofactor (like zinc) in an enzyme's active site or form hydrogen bonds that compete with a natural substrate. nih.govacs.org However, the dominant literature on the larger scaffold points toward a different class of targets. nih.govunthsc.edu

The most probable molecular target for a compound containing the 3-cyano-5-fluorophenyl moiety is the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). nih.govnih.govnih.gov This receptor is a Class C GPCR that plays a crucial role in modulating excitatory neurotransmission in the central nervous system. nih.gov

Compounds with this core structure are known to function not at the glutamate binding site (the orthosteric site) but at a distinct, topographically separate site known as an allosteric site. nih.govnih.gov Ligands that bind to such sites are called allosteric modulators. Based on the extensive characterization of related molecules, this compound is conceptually hypothesized to act as a Negative Allosteric Modulator (NAM) of the mGlu₅ receptor. nih.govnih.gov

A NAM binds to the allosteric site and reduces the receptor's response to the endogenous ligand, glutamate. nih.gov This interaction is non-competitive, meaning the NAM does not directly compete with glutamate for its binding pocket but instead induces a conformational change in the receptor that makes it less efficient at initiating a signal. nih.govacs.org The binding is conceptualized to occur within the seven-transmembrane (7TM) domain of the receptor. nih.gov

Table 1: Conceptual Mechanistic Profile of this compound

| Feature | Conceptual Description |

| Primary Target Class | G-Protein Coupled Receptor (GPCR) |

| Specific Molecular Target | Metabotropic Glutamate Receptor 5 (mGlu₅) |

| Binding Site | Allosteric site within the 7-transmembrane (7TM) domain |

| Mode of Action | Negative Allosteric Modulator (NAM) / Non-competitive Antagonist |

| Effect on Receptor | Reduces the signaling response of the mGlu₅ receptor to its endogenous ligand, glutamate. |

Based on the chemical structure of this compound and the known pharmacology of its core scaffold, direct interactions with nucleic acids (DNA or RNA) are not considered a primary or likely mechanism of action. The molecule lacks the typical structural features of DNA intercalators or groove binders, and its established target class is within the proteome.

Mechanistic Studies at the Molecular and Cellular Level

To experimentally verify that this compound engages the mGlu₅ receptor, several established in vitro assay methodologies would be employed. The focus of these assays is to confirm binding and characterize the functional consequence of that binding at the molecular and cellular level.

Radioligand Binding Assays: This method would be used to determine if the compound binds to the same allosteric site as known mGlu₅ NAMs. The assay involves using a radiolabeled version of a known NAM (e.g., [³H]MPEP). nih.govacs.org By measuring the ability of this compound to displace the radioligand from membranes prepared from cells expressing the mGlu₅ receptor, its binding affinity (Ki) for the allosteric site can be determined. bohrium.com

Functional Cell-Based Assays: The primary functional consequence of mGlu₅ activation is the mobilization of intracellular calcium. nih.govnih.gov A common methodology involves using HEK293 (Human Embryonic Kidney) cells that are engineered to express the mGlu₅ receptor. These cells are loaded with a calcium-sensitive fluorescent dye. acs.org

The assay is initiated by stimulating the cells with a concentration of glutamate known to produce a robust but submaximal response (e.g., an EC₈₀ concentration). nih.govacs.org

In the presence of a NAM like this compound, the glutamate-induced calcium signal is expected to be reduced in a concentration-dependent manner. nih.gov

By measuring the degree of inhibition across a range of compound concentrations, a potency value (IC₅₀) can be calculated, which quantifies how effectively the compound blocks receptor function. nih.gov

The mGlu₅ receptor is canonically coupled to the Gαq family of G-proteins. nih.govwikipedia.org The activation of this pathway by glutamate initiates a well-defined signaling cascade. ontosight.aiacs.org As a conceptual NAM, this compound would theoretically inhibit this cascade at its origin.

Theoretical Downstream Effects of mGlu₅ NAM Activity:

Inhibition of G-Protein Activation: Upon glutamate binding, mGlu₅ normally activates its associated Gαq protein, causing it to exchange GDP for GTP. frontiersin.org A NAM would stabilize a receptor conformation that is less able to catalyze this exchange, thus reducing the amount of activated Gαq. nih.gov

Reduction in Phospholipase C (PLC) Activity: Activated Gαq stimulates the enzyme phospholipase C (PLCβ). acs.orgnih.gov By preventing Gαq activation, the compound would indirectly lead to lower PLCβ activity. frontiersin.org

Decreased Second Messenger Production: PLCβ acts on the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). acs.orgnih.gov Consequently, the presence of the NAM would lead to reduced production of both IP₃ and DAG.

Suppression of Calcium Mobilization: IP₃ typically diffuses to the endoplasmic reticulum and binds to IP₃ receptors, triggering the release of stored calcium into the cytoplasm. nih.govnih.gov By reducing IP₃ levels, the NAM would prevent this release, which is the molecular basis for the effect measured in the functional assays described above. nih.gov

Attenuation of Protein Kinase C (PKC) Activation: The other second messenger, DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). nih.gov By blocking the entire upstream cascade, the NAM would ultimately prevent the activation of PKC and the subsequent phosphorylation of its downstream cellular targets. nih.gov

Table 2: Hierarchy of Signal Transduction Pathway Modulation (Theoretical)

| Signaling Step | Standard Activation (by Glutamate) | Theoretical Modulation (by NAM) |

| Receptor Conformation | Active State | Inactive/Less Active State Stabilized |

| G-Protein Coupling | Gαq protein is activated | Gαq activation is inhibited |

| Effector Enzyme | Phospholipase C (PLC) is activated | PLC activation is reduced |

| Second Messengers | IP₃ and DAG levels increase | IP₃ and DAG production is suppressed |

| Intracellular Event | Ca²⁺ is released from internal stores | Intracellular Ca²⁺ mobilization is blocked |

| Downstream Kinase | Protein Kinase C (PKC) is activated | PKC activation is attenuated |

Role of the Sulfonamide Moiety in Binding and Interaction

The sulfonamide group is a cornerstone in modern medicinal chemistry, recognized for its ability to engage in a variety of non-covalent interactions that are critical for molecular recognition and binding affinity. In this compound, the sulfonamide moiety likely plays a pivotal role in anchoring the molecule within the binding site of its target protein.

The oxygen and nitrogen atoms of the sulfonamide group are capable of forming key interactions within a protein's active site. The two oxygen atoms, with their partial negative charges, can act as hydrogen bond acceptors, interacting with hydrogen bond donors from amino acid residues such as arginine, lysine, or asparagine. The nitrogen atom of the sulfonamide can also participate in hydrogen bonding, either as a donor or an acceptor depending on its substitution pattern and the local electronic environment.

Molecular docking studies on various sulfonamide-containing compounds have consistently highlighted the importance of this moiety in establishing a stable binding orientation. For instance, in the context of enzyme inhibition, the sulfonamide group can mimic the transition state of a substrate or act as a bioisostere for a carboxylic acid group, thereby blocking the enzyme's catalytic activity. The tetrahedral geometry of the sulfur atom in the sulfonamide group also contributes to a three-dimensional structure that can fit snugly into specific pockets of a receptor.

The table below summarizes the potential interactions of the sulfonamide moiety.

| Interaction Type | Potential Partner in Protein | Significance |

| Hydrogen Bond Acceptor | Arginine, Lysine, Asparagine, Serine | Anchoring the ligand in the binding pocket |

| Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone | Orienting the ligand for optimal binding |

| Dipole-Dipole Interactions | Polar amino acid side chains | Enhancing binding affinity and specificity |

| Bioisosteric Replacement | Carboxylic acid group | Improving metabolic stability and cell permeability |

Influence of Cyano and Fluoro Groups on Molecular Recognition

The cyano and fluoro groups on the phenyl ring of this compound are not merely passive substituents; they are expected to actively contribute to the molecule's binding affinity and specificity through a range of electronic and steric effects.

The fluoro group , being the most electronegative element, imparts unique properties to the molecule. Its small size allows it to replace a hydrogen atom with minimal steric perturbation, while its electronic effects can be profound. Fluorine can modulate the acidity of nearby protons, influencing their ability to act as hydrogen bond donors. While typically a weak hydrogen bond acceptor, fluorine can participate in favorable electrostatic and multipolar interactions, including interactions with backbone amide dipoles. A key role of fluorine in drug design is its ability to influence the conformation of the molecule and to block metabolic pathways, thereby increasing the compound's bioavailability. The introduction of fluorine can also lead to favorable interactions with aromatic residues in the binding pocket through quadrupole-quadrupole interactions.

The combined presence of both the cyano and fluoro groups at the meta-positions of the phenyl ring creates a distinct electronic and steric profile that is crucial for molecular recognition by the target protein. The electron-withdrawing nature of both groups can enhance the acidity of the sulfonamide N-H proton, potentially strengthening its hydrogen bonding capability.

The following table outlines the potential contributions of the cyano and fluoro groups to molecular recognition.

| Functional Group | Potential Interaction | Effect on Molecular Recognition |

| Cyano Group | Hydrogen bond acceptor | Specific directional interaction |

| Dipole-dipole interactions | Enhanced binding affinity | |

| Steric complementarity | Fit into hydrophobic pockets | |

| Fluoro Group | Weak hydrogen bond acceptor | Fine-tuning of binding interactions |

| Electrostatic interactions | Modulation of the electronic landscape | |

| Metabolic blocker | Increased biological half-life | |

| Conformational control | Favorable orientation for binding |

An in-depth analysis of the chemical compound this compound reveals its significance as a scaffold in medicinal chemistry, particularly in the design of targeted therapeutic agents. While this specific compound is not extensively documented in publicly available research, the core moiety, the 3-cyano-5-fluorophenyl group, is a well-established pharmacophore in numerous potent and selective modulators of biological targets. This article explores the theoretical frameworks of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) and the design principles that underscore the importance of this particular substitution pattern on a phenyl ring.

Note: This Section Focuses on the Theoretical and Strategic Aspects of Sar/spr, Not Specific Biological Activity Results or Efficacy.

Bioisosteric Replacement Strategies for Sulfonamide and Cyano Groups

Bioisosteric replacement is a powerful strategy in drug design used to modify a molecule's physicochemical properties, improve its metabolic stability, or enhance its target affinity while retaining its primary biological activity.

The sulfonamide group is a versatile functional group, but it can sometimes be associated with poor solubility or off-target effects, such as inhibition of carbonic anhydrase enzymes. A common bioisosteric replacement for a sulfonamide is a sulfoximine group. Sulfoximines are structurally similar but have different electronic and steric profiles, which can lead to improved properties. Another potential replacement is an acylsulfonamide, which can modulate the acidity and hydrogen bonding characteristics of the parent group.

The cyano group is often used as a bioisostere for a carbonyl group or a halogen. Conversely, it can be replaced by other small, electron-withdrawing groups to fine-tune a molecule's properties. For instance, a trifluoromethyl group can mimic the steric bulk and electron-withdrawing nature of the cyano group but will have a different impact on solubility and metabolism. Heterocyclic rings, such as oxadiazoles or triazoles, can also serve as bioisosteres for the cyano group, offering different geometries and hydrogen bonding capabilities.

The following table outlines potential bioisosteric replacements for the key functional groups of (3-Cyano-5-fluorophenyl)methanesulfonamide:

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Sulfonamide (-SO₂NH₂) | Sulfoximine (-S(O)(NH)CH₃) | Modulate pKa, improve metabolic stability |

| Sulfonamide (-SO₂NH₂) | Acylsulfonamide (-SO₂NHCOR) | Alter hydrogen bonding and polarity |

| Cyano (-CN) | Trifluoromethyl (-CF₃) | Similar electronics and sterics, altered metabolism |

| Cyano (-CN) | Oxadiazole ring | Mimic hydrogen bond acceptor properties, different geometry |

| Cyano (-CN) | Tetrazole ring | Acidic bioisostere, can act as a proton donor |

Replacing the sulfonamide or cyano group will inevitably alter how the molecule interacts with its biological target. For example, if the sulfonamide N-H is acting as a critical hydrogen bond donor in a protein-ligand complex, replacing it with a tertiary sulfonamide would disrupt this interaction and likely lead to a loss of activity. However, if the sulfonamide is involved in a less specific polar interaction, a sulfoximine could maintain or even enhance binding by presenting a different array of hydrogen bond donors and acceptors.

Similarly, if the nitrogen of the cyano group is accepting a hydrogen bond, replacing it with a trifluoromethyl group, which cannot accept hydrogen bonds, would be detrimental. In contrast, if the cyano group's primary role is to create a dipole moment or to occupy a specific space, a trifluoromethyl group could be a suitable replacement. The success of any bioisosteric replacement strategy hinges on a detailed understanding of the key interactions between the original molecule and its target.

Scaffold Hopping and Molecular Simplification Strategies

Scaffold hopping and molecular simplification are advanced strategies in medicinal chemistry aimed at discovering novel chemical classes with similar biological activity or simplifying a complex lead molecule to improve its properties.

Molecular simplification is a strategy to reduce the complexity of a lead compound, often to improve synthetic accessibility and pharmacokinetic properties. frontiersin.org For the this compound scaffold, this could involve removing one of the functional groups to see if it is essential for activity. For instance, synthesizing analogues without the fluorine atom or with a hydrogen instead of the cyano group could reveal a simpler, yet still active, pharmacophore. mdpi.com This process helps to identify the minimal structural requirements for biological activity, leading to more "drug-like" candidates. frontiersin.org

Methodologies for Scaffold Exploration

The scaffold of this compound, characterized by a 1,3,5-substituted benzene (B151609) ring, offers multiple vectors for chemical modification to explore the chemical space and optimize for potential biological targets. Key methodologies for this exploration include:

Analog Synthesis: A primary approach involves the synthesis of a library of analogs by systematically modifying the three key components of the molecule: the cyano group, the fluorine atom, and the methanesulfonamide (B31651) moiety.

Modification of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations dramatically alter the electronic and hydrogen bonding properties of the substituent. Alternatively, it could be replaced with other electron-withdrawing groups like a nitro or a trifluoromethyl group to probe the importance of its electronic effect.

Positional Isomerism of the Fluorine Atom: The fluorine atom can be moved to other positions on the phenyl ring (e.g., positions 2, 4, or 6) to investigate the impact of its placement on conformational preferences and interactions with a target. The introduction of additional fluorine atoms or other halogens (Cl, Br) could also be explored to modulate lipophilicity and electronic properties.

Scaffold Hopping: This advanced strategy involves replacing the central phenyl ring with other aromatic or non-aromatic ring systems (e.g., pyridine (B92270), pyrimidine, thiophene, or even non-aromatic rings like cyclohexane) while retaining the key pharmacophoric elements (the cyano, fluoro, and methanesulfonamide functionalities or their bioisosteres). This can lead to the discovery of novel intellectual property and improved pharmacokinetic profiles.

Fragment-Based Approaches: The "(3-Cyano-5-fluorophenyl)" and "methanesulfonamide" fragments can be individually screened against a biological target. If both fragments show binding, they can be linked together in various ways to reconstruct a high-affinity ligand. This approach is particularly useful in the early stages of drug discovery.

Theoretical Impact of Simplification on Binding Modes

Simplifying the structure of this compound can provide a deeper understanding of the minimal structural requirements for biological activity. This process, often part of lead optimization, can also improve properties such as solubility and synthetic accessibility.

Removal of the Fluorine Atom: Eliminating the fluorine atom would decrease the molecule's lipophilicity and remove a potential hydrogen bond acceptor. If the fluorine is involved in a critical interaction with the target protein (e.g., through a halogen bond or by modulating the acidity of an adjacent proton), its removal would likely lead to a significant loss of potency. However, if its role is primarily to block a site of metabolism, its removal might not drastically affect binding affinity but could alter the pharmacokinetic profile.

Simplification of the Sulfonamide: Replacing the methanesulfonamide with a simpler group like an amide or a carboxylic acid would change the geometry and hydrogen bonding pattern. A sulfonamide is a tetrahedral and strong hydrogen bond donor/acceptor, while an amide is planar. Such changes would profoundly impact the binding mode and affinity, depending on the specific topology of the binding site.

Ligand Efficiency and Druglikeness Principles in Compound Design (Conceptual)

The concepts of ligand efficiency and druglikeness are fundamental in modern medicinal chemistry for prioritizing and optimizing compounds during the drug discovery process.

Computational Assessment of Ligand Efficiency

Ligand efficiency (LE) is a metric used to evaluate the binding affinity of a compound in relation to its size. deeporigin.com It is a valuable tool for comparing different compounds and for guiding the optimization of a lead structure. deeporigin.comcreative-biolabs.com LE is typically calculated as the binding energy per heavy (non-hydrogen) atom. deeporigin.com

For a hypothetical scenario where this compound is a hit compound, its LE would be calculated based on its binding affinity (e.g., from an in vitro assay) and its number of heavy atoms. Computational tools can predict the binding affinity through molecular docking simulations, and thus provide an estimated LE. deeporigin.com

Several related metrics are often used in conjunction with LE:

Lipophilic Ligand Efficiency (LLE or LiPE): This metric relates the potency of a compound to its lipophilicity (logP or logD). nih.gov It is a measure of the "quality" of the potency, as achieving high affinity through excessive lipophilicity often leads to poor pharmacokinetic properties. nih.gov

Binding Efficiency Index (BEI): This is the ratio of the pKi or pIC50 to the molecular weight. nih.gov

During a lead optimization campaign, the goal would be to increase the binding affinity of analogs of this compound without disproportionately increasing the molecular size or lipophilicity, thereby maintaining or improving the ligand efficiency metrics.

Theoretical Compliance with Physicochemical Guidelines

"Druglikeness" refers to a qualitative assessment of a compound's potential to be an orally active drug based on its physicochemical properties. numberanalytics.com Several "rules of thumb" have been developed to guide the design of druglike compounds. The most well-known of these is Lipinski's Rule of Five. nih.gov

A theoretical assessment of this compound against these guidelines can be performed based on its chemical structure:

Molecular Weight (MW): The molecular weight of this compound is approximately 214.21 g/mol , which is well below the 500 Da threshold suggested by Lipinski's Rule of Five. nih.gov

LogP (Lipophilicity): The calculated logarithm of the partition coefficient (cLogP) for this compound would likely be in a favorable range for oral absorption (typically between 1 and 3). The presence of the polar sulfonamide and cyano groups would counteract the lipophilicity of the phenyl ring.

Hydrogen Bond Donors (HBD): The sulfonamide group contains one hydrogen bond donor (the NH proton). This is well within the guideline of having no more than 5 HBDs. nih.gov

Hydrogen Bond Acceptors (HBA): The molecule has several potential hydrogen bond acceptors: the two oxygen atoms of the sulfonamide, the nitrogen atom of the cyano group, and the fluorine atom. This total is also within the typical limit of 10 HBAs. nih.gov

Based on this analysis, this compound is expected to have a favorable druglikeness profile, making it a promising scaffold for further investigation in drug discovery programs.

Chemical Reactivity and Derivatization Pathways of the 3 Cyano 5 Fluorophenyl Methanesulfonamide Motif

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (R−S(=O)₂−NR₂) is a robust and relatively unreactive functional group. wikipedia.org Its stability is a reason why it is a common feature in many pharmaceutical compounds. wikipedia.org However, under specific conditions, it can undergo several important reactions.

The sulfur atom in the sulfonamide group is electrophilic and can be attacked by nucleophiles. This reactivity is central to the synthesis and further functionalization of sulfonamides. The classic method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org

This reaction is analogous to a nucleophilic acyl substitution. youtube.com The mechanism of nucleophilic substitution at the tetracoordinate, hexavalent sulfur atom can be complex, potentially proceeding through a synchronous Sₙ2-like mechanism with inversion of configuration at the sulfur center or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. nih.govresearchgate.net

For derivatization of a primary sulfonamide like (3-Cyano-5-fluorophenyl)methanesulfonamide, the nitrogen atom must first be activated. For instance, primary sulfonamides can be converted into highly reactive sulfonyl chlorides. nih.gov This transformation allows for subsequent reactions with a wide range of nucleophiles to create more complex sulfonamides, sulfonates, and other related compounds. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at the Sulfonamide Sulfur

| Reactant 1 | Reactant 2 | Product Type | Description |

|---|---|---|---|

| Sulfonyl Chloride | Amine/Aniline | Sulfonamide | Standard synthesis of sulfonamides. wikipedia.org |

| Sulfonamide | Pyrylium salt / MgCl₂ | Sulfonyl Chloride | Activation of the sulfonamide for further substitution. nih.gov |

The sulfonamide group exhibits acidic properties due to the hydrogen atom attached to the nitrogen. wikipedia.org The electron-withdrawing nature of the adjacent sulfonyl group (SO₂) enhances the acidity of the N-H bond, facilitating its deprotonation to form a stable anion. core.ac.uk

The acidity, measured by the pKa value, is significantly influenced by the substituents on the aromatic ring. core.ac.uknih.gov Electron-withdrawing groups on the aryl ring generally increase the acidity of the sulfonamide proton. rsc.org In the case of this compound, both the cyano and fluoro groups are electron-withdrawing, which would be expected to increase the acidity of the sulfonamide proton compared to an unsubstituted benzenesulfonamide. The pKa values for various sulfonamides can range significantly, for example, from 5.9 to 12.6 in one study. nih.govresearchgate.net

The formation of the sulfonamide anion is a critical step in many of its reactions, as the anion is a more potent nucleophile than the neutral sulfonamide. This anion can then participate in various substitution reactions. Additionally, the cleavage of sulfonamides can be achieved using reducing agents like arene anion radicals, which react to form amide and sulfinate anions. lookchem.com

Reactivity of the Cyano Functional Group

The cyano, or nitrile, group (−C≡N) is a versatile functional group in organic synthesis. numberanalytics.comnih.govresearchgate.net Its reactivity is characterized by the polarized carbon-nitrogen triple bond, where the carbon is electrophilic and the nitrogen is weakly nucleophilic. ausetute.com.auebsco.com

One of the most common reactions of nitriles is hydrolysis, which converts the cyano group into a carboxylic acid or an amide intermediate. numberanalytics.comebsco.comlibretexts.org This transformation can be catalyzed by either acid or base. chemguide.co.ukchemistrysteps.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid like hydrochloric acid and water, the nitrile is heated, typically under reflux. chemguide.co.uk The reaction proceeds through protonation of the nitrogen atom, which increases the electrophilicity of the carbon, making it susceptible to nucleophilic attack by water. libretexts.orglibretexts.org An amide is formed as an intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis : When heated with an aqueous alkali solution, such as sodium hydroxide (B78521), the nitrile is hydrolyzed to a carboxylate salt. chemguide.co.ukchemistrysteps.com The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the cyano group. libretexts.org The initial product is an amide, which is subsequently hydrolyzed to the salt of the carboxylic acid, releasing ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uk

Enzymatic hydrolysis of nitriles to carboxylic acids is also possible and occurs under mild conditions, which can be advantageous for molecules with sensitive functional groups. researchgate.netgoogle.com

Table 2: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | Dilute HCl, heat | Amide | Carboxylic Acid chemguide.co.uk |

| Alkaline | NaOH solution, heat | Amide | Salt of Carboxylic Acid chemguide.co.uk |

The carbon-nitrogen triple bond of the cyano group can participate as a 2π component in pericyclic reactions, such as cycloadditions, to form heterocyclic rings. numberanalytics.comnih.gov While unactivated nitriles are generally poor partners in these reactions, intramolecular processes or the use of highly reactive dienes can facilitate their participation. nih.gov

Nitriles can undergo [3+2] cycloaddition reactions with azides to form tetrazoles. researchgate.net They can also act as dienophiles or enophiles in Diels-Alder and ene reactions, respectively, leading to the formation of pyridine (B92270) derivatives through formal [2+2+2] cycloaddition strategies. nih.gov Furthermore, nitriles can be involved in [2+2] cycloadditions. numberanalytics.comyoutube.com

Reactivity of the Fluorinated Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is heavily influenced by its three substituents: the fluorine atom, the cyano group, and the methanesulfonamide (B31651) group.

Fluorine is the most electronegative element, and its presence on an aromatic ring has a profound impact on the ring's electronic properties and reactivity. numberanalytics.comnumberanalytics.com The fluorine atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. numberanalytics.com This deactivation is compounded by the other two substituents, the cyano and methanesulfonamide groups, which are also strongly electron-withdrawing. Therefore, electrophilic substitution on this aromatic ring would be significantly disfavored and require harsh reaction conditions.

Conversely, the strong electron-withdrawing nature of these substituents makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr) . In SₙAr reactions, the rate-determining step is the attack of a nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com Electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, stabilize this intermediate and accelerate the reaction. Fluorine, despite being a poor leaving group in Sₙ1/Sₙ2 reactions, is often an excellent leaving group in SₙAr reactions because its high electronegativity strongly stabilizes the transition state leading to the Meisenheimer complex. stackexchange.com In this specific molecule, a nucleophile could potentially displace the fluorine atom, a reaction facilitated by the stabilizing effects of the meta-disposed cyano and methanesulfonamide groups.

Electrophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. masterorganicchemistry.commasterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com The rate and regioselectivity of EAS are heavily influenced by the nature of the substituents already present on the ring. youtube.com

In the case of this compound, all three substituents—cyano, fluoro, and methanesulfonamide—are electron-withdrawing, thus deactivating the aromatic ring towards electrophilic attack. libretexts.org This deactivation means that harsher reaction conditions are typically required compared to benzene itself. masterorganicchemistry.com

The directing effect of each substituent determines the position of substitution:

Cyano Group (-CN): A strongly deactivating group that directs incoming electrophiles to the meta position.

Methanesulfonamide Group (-SO₂NHCH₃): A strongly deactivating group that directs incoming electrophiles to the meta position.

Fluoro Group (-F): A deactivating group due to its inductive effect, but it directs incoming electrophiles to the ortho and para positions due to resonance.

The combined influence of these groups on the regioselectivity of EAS is complex. The available positions for substitution are C2, C4, and C6.

Position C2: ortho to the methanesulfonamide group, ortho to the fluoro group, and meta to the cyano group.

Position C4: meta to the methanesulfonamide group, para to the fluoro group, and meta to the cyano group.

Position C6: ortho to the cyano group, ortho to the fluoro group, and meta to the methanesulfonamide group.

Considering the directing effects, the fluoro group directs towards positions C2, C4, and C6. The cyano and methanesulfonamide groups direct towards positions C2, C4, and C6 (relative to themselves). The powerful meta-directing influence of the cyano and sulfonamide groups, combined with the ortho, para-directing nature of the fluorine, makes the positions meta to the strongest deactivators (cyano and sulfonamide) the most likely sites for substitution. Therefore, electrophilic attack is most favored at the C4 position, which is meta to both the cyano and methanesulfonamide groups and para to the fluorine atom. Attack at C2 and C6 is less likely due to being ortho to the strongly deactivating groups.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| -CN (Cyano) | Strongly Deactivating | Meta |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -SO₂NHCH₃ (Methanesulfonamide) | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatics

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to a good leaving group. libretexts.org

The this compound motif is well-suited for SNAr reactions.

Leaving Group: The fluorine atom is an excellent leaving group in SNAr reactions. mdpi.comlboro.ac.uk

Activating Groups: The cyano (-CN) and methanesulfonamide (-SO₂NHCH₃) groups are potent electron-withdrawing groups. libretexts.orgnih.gov

Crucially, both the cyano group and the methanesulfonamide group are positioned ortho and para relative to the fluorine atom (the cyano group is ortho, and the methanesulfonamide group is para). This arrangement strongly activates the ring for nucleophilic attack at the carbon bearing the fluorine atom (C5) by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

A wide variety of nucleophiles can be employed to displace the fluoride (B91410) ion, leading to a diverse range of derivatives. Common nucleophiles include:

Alkoxides (e.g., NaOCH₃) to form ethers.

Amines (e.g., RNH₂) to form substituted anilines.

Thiolates (e.g., NaSR) to form thioethers.

Hydroxide (e.g., NaOH) to form phenols. libretexts.org

The efficiency of SNAr reactions on fluoroarenes provides a powerful synthetic tool for modifying the this compound core. lboro.ac.uk

Potential for Further Chemical Modifications and Polymerization

Beyond substitution on the aromatic ring, the functional groups of this compound offer several avenues for further chemical modification.

Cyano Group (-CN): The nitrile functionality is versatile and can be transformed into other groups.

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or a carboxamide intermediate.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a new nucleophilic site into the molecule.

Methanesulfonamide Group (-SO₂NHCH₃): The N-H bond of the sulfonamide is acidic and can be deprotonated by a base.

N-Alkylation/N-Acylation: The resulting anion can react with electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted sulfonamides.

Fluorine Atom (-F): As detailed in section 7.3.2, the fluorine atom can be displaced by various nucleophiles via SNAr, allowing for the introduction of a wide array of functional groups at the C5 position.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Cyano (-CN) | Hydrolysis | Carboxylic acid or Amide |

| Cyano (-CN) | Reduction | Primary Amine |

| Methanesulfonamide (-SO₂NHCH₃) | N-Alkylation | N-Alkyl Sulfonamide |

| Fluoro (-F) | Nucleophilic Substitution (SNAr) | Ethers, Amines, Thioethers, etc. |

Potential for Polymerization:

The potential for this compound to be used in polymerization reactions hinges on its ability to be converted into a suitable monomer. The parent molecule itself is not a typical monomer. However, derivatization can create polymerizable functionalities.

For instance, reduction of the cyano group to a primary amine would yield (3-(aminomethyl)-5-fluorophenyl)methanesulfonamide. This bifunctional molecule, containing an amine and an acidic sulfonamide proton, could potentially undergo step-growth polymerization. If another reactive site were introduced, for example, by converting the fluorine to a hydroxyl group via SNAr, the resulting molecule would possess amine and hydroxyl functionalities, making it a candidate for producing polyamides or polyesters when reacted with appropriate co-monomers (e.g., diacyl chlorides or dicarboxylic acids). Polymers containing cyano groups may also serve as precursors to other materials. researchgate.net

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Compound Design

Machine learning algorithms, trained on extensive datasets of compound structures and their biological activities, can predict the properties of new derivatives. frontiersin.org These models can forecast a compound's efficacy, potential toxicity, and pharmacokinetic profile, allowing researchers to prioritize the synthesis of candidates with the highest probability of success. nih.govnih.gov For instance, generative models could design novel molecules around the (3-Cyano-5-fluorophenyl)methanesulfonamide core, optimized for interaction with a particular enzyme or receptor. researchgate.net This synergy between AI and medicinal chemistry promises to significantly reduce the time and cost associated with traditional drug development cycles. researchgate.net

Table 1: Applications of AI/ML in the Development of this compound Analogues

| AI/ML Technique | Application | Potential Outcome |

| Virtual Screening | High-throughput computational screening of virtual compound libraries. | Rapid identification of promising analogues for synthesis and testing. researchgate.net |

| Predictive Modeling | Algorithms to predict biological activity, toxicity, and pharmacokinetics. | Prioritization of compounds with favorable drug-like properties. nih.gov |

| De Novo Drug Design | Generative models to create novel molecular structures. | Design of innovative analogues with optimized target interactions. researchgate.net |

| Structure-Based Design | AI-powered analysis of protein-ligand interactions. | Rational design of molecules with enhanced binding affinity and selectivity. nih.gov |

Exploration of Novel Synthetic Methodologies for Complex Analogues

The biological activity of this compound can be finely tuned by modifying its chemical structure. The exploration of novel synthetic methodologies is crucial for accessing complex and diverse analogues that are beyond the reach of traditional techniques. Modern synthetic chemistry offers a powerful toolkit for this purpose.

Recent advancements in catalytic fluorination and C-H activation provide efficient and selective ways to modify the aromatic core. mdpi.comnumberanalytics.com Techniques like photoredox and electrochemical fluorination are emerging as powerful methods for constructing C–F bonds under mild conditions. mdpi.com Furthermore, the development of novel catalytic transformations can facilitate the synthesis of fluorinated oxetanes and other valuable but difficult-to-make drug scaffolds, potentially starting from simpler precursors. sciencedaily.com These advanced methods not only streamline the synthesis of known derivatives but also open doors to entirely new chemical spaces for exploration.

Advanced Biophysical Techniques for Ligand-Target Characterization

A deep understanding of how a molecule interacts with its biological target is fundamental to rational drug design. elsevierpure.com Advanced biophysical techniques provide unprecedented, detailed insights into these interactions, going far beyond simple measures of binding affinity. researchgate.net

Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to meticulously characterize the binding of this compound analogues to their target proteins. researchgate.netnih.gov These techniques provide quantitative data on binding kinetics (on- and off-rates) and thermodynamics, which are critical for understanding the molecular driving forces of the interaction. elsevierpure.comresearchgate.net Furthermore, high-resolution structural biology techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) can reveal the precise three-dimensional binding mode, guiding further structural modifications to enhance potency and selectivity. nih.govacs.org

Table 2: Biophysical Techniques for Characterizing Molecular Interactions

| Technique | Information Obtained | Relevance for Drug Design |

| Surface Plasmon Resonance (SPR) | Binding affinity and kinetics (k_on, k_off). | Optimizing how quickly a drug binds and how long it stays bound. researchgate.net |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamics (ΔH, ΔS). | Understanding the energetic forces driving the binding event. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Ligand-induced structural changes and binding site mapping. | Identifying the specific amino acids involved in the interaction. nih.gov |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the protein-ligand complex. | Providing a visual blueprint for structure-based drug design. acs.org |

Applications in Chemical Biology Tool Development

Beyond direct therapeutic applications, compounds like this compound can be developed into valuable chemical biology tools. These tools, often called chemical probes, are instrumental for dissecting complex biological processes and validating new drug targets.

By chemically modifying the this compound scaffold—for example, by attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-reactive group—researchers can create probes to study its biological targets in living cells. These probes can be used to visualize where a target protein is located, to identify other proteins it interacts with, or to confirm its engagement by a drug candidate. The sulfonamide group itself is a versatile anchor for such modifications, making this class of compounds particularly suitable for the development of sophisticated biological research tools. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.